molecular formula C18H16N4S B276468 6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276468
M. Wt: 320.4 g/mol
InChI Key: GTSZYOOBEGFXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure has made it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of 6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in cellular processes such as cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can exert various biochemical and physiological effects. These effects include inhibition of tumor cell growth, reduction of inflammation, and inhibition of microbial growth.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique structure, which makes it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its potential anti-tumor, anti-inflammatory, and anti-microbial effects, as well as studies on its potential toxicity and mechanism of action. Additionally, further research is needed to explore the potential applications of this compound in other areas of scientific research.

Synthesis Methods

The synthesis of 6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenylacetonitrile with thiosemicarbazide in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with 2-methylbenzaldehyde and sodium methoxide to obtain the final compound.

Scientific Research Applications

6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a potential anti-tumor agent, anti-inflammatory agent, and anti-microbial agent.

properties

Product Name

6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

6-(2-methylphenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-13-7-5-6-10-15(13)17-21-22-16(19-20-18(22)23-17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

GTSZYOOBEGFXNU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4

Origin of Product

United States

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